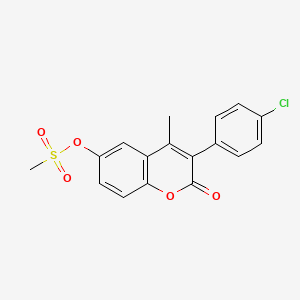

![molecular formula C7H4BrF3 B2927319 1-[Bromo(difluoro)methyl]-4-fluorobenzene CAS No. 2287300-31-4](/img/structure/B2927319.png)

1-[Bromo(difluoro)methyl]-4-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[Bromo(difluoro)methyl]-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It undergoes lithiation exclusively at the position having two adjacent halogen substituents .

Synthesis Analysis

The synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene involves lithiation exclusively at the position having two adjacent halogen substituents . It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis

The molecular structure of 1-[Bromo(difluoro)methyl]-4-fluorobenzene can be represented as FC(F)c1ccc(Br)cc1 . The empirical formula is C7H5BrF2 and the molecular weight is 207.02 .Chemical Reactions Analysis

1-[Bromo(difluoro)methyl]-4-fluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid . It is a standard substrate for cross-coupling reactions .Physical And Chemical Properties Analysis

1-[Bromo(difluoro)methyl]-4-fluorobenzene is a liquid with a refractive index of n20/D 1.514 and a density of 1.604 g/mL at 25 °C . It has a molecular weight of 207.02 .科学的研究の応用

Organometallic Chemistry and Catalysis

Fluorobenzenes like 1-[Bromo(difluoro)methyl]-4-fluorobenzene are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly binding to metal centers. This allows their use as non-coordinating solvents or easily displaced ligands in the formation of well-defined complexes. Such compounds are explored for C-H and C-F bond activation reactions, presenting opportunities for their exploitation in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

The electrochemical fluorination process has been studied for halobenzenes, including derivatives similar to 1-[Bromo(difluoro)methyl]-4-fluorobenzene. These studies focus on understanding the side reactions and the formation mechanism of fluorinated products, contributing to the optimization of electrochemical fluorination techniques for aromatic compounds (Horio et al., 1996).

Molecular Interaction Studies

Research on fluorobenzenes includes investigating C−H···F interactions in crystal structures to understand the weak acceptor capabilities of the C−F group. Such studies are critical for designing materials and compounds with desired physical and chemical properties (Thalladi et al., 1998).

Synthesis and Radiochemical Applications

Studies have compared pathways to synthesize no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound structurally related to 1-[Bromo(difluoro)methyl]-4-fluorobenzene. Such compounds are important for 18F-arylation reactions in the synthesis of radiopharmaceuticals, showcasing the relevance of these compounds in medical research and application (Ermert et al., 2004).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes by microbial strains highlights the environmental and ecological aspects of handling such compounds. These studies explore the microbial degradation pathways, contributing to our understanding of environmental remediation processes (Moreira et al., 2009).

Safety And Hazards

特性

IUPAC Name |

1-[bromo(difluoro)methyl]-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJGEBWVNMHZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Bromo(difluoro)methyl]-4-fluorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

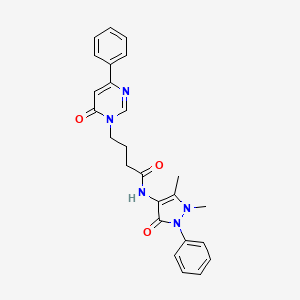

![8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride](/img/structure/B2927242.png)

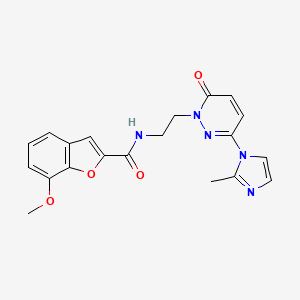

![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)

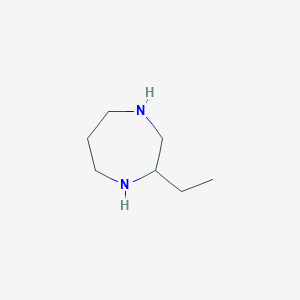

![N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2927245.png)

![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)

![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2927250.png)

![3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2927252.png)

![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)

![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)